N,N-diallyl-3,4-dimethoxybenzenesulfonamide functions as a bidentate chelating agent for the electrochemical detection of nickel ions (Ni2+). [] The molecule demonstrates sensitivity in detecting trace amounts of nickel ions. []
Preclinical studies have explored the anti-cancer potential of N,N-diallyl-3,4-dimethoxybenzenesulfonamide. [] In both orthotopic triple-negative breast cancer and subcutaneous lung cancer mouse models, this compound significantly suppressed primary tumor growth and inhibited the formation of lung metastases, ultimately extending the survival of the mice. [] Importantly, these therapeutic effects were achieved with minimal toxicity to the animals. [] Furthermore, combining this compound with 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, demonstrated an enhancement of its therapeutic efficacy. []
Cancer Research: In preclinical cancer models, N,N-diallyl-3,4-dimethoxybenzenesulfonamide induces energetic stress within tumor cells. [] This effect arises from its stimulation of glycolysis, leading to accelerated glucose consumption and a subsequent plunge in intracellular ATP levels. [] This depletion activates AMP-activated protein kinase (AMPK) while simultaneously suppressing both the mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2